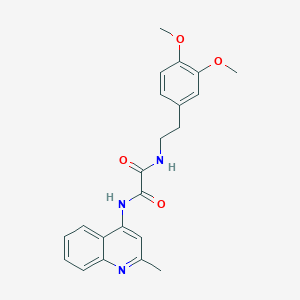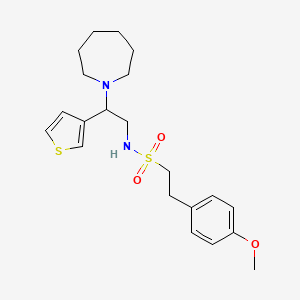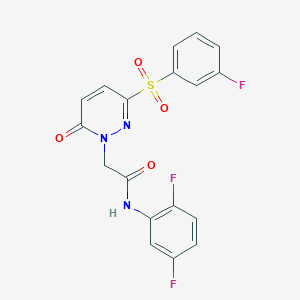
5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PZ-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazine derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation and Alkene Hydromethylation
PPCP has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent studies have demonstrated its utility in the formal anti-Markovnikov hydromethylation of alkenes. By pairing PPCP with a Matteson–CH₂–homologation, researchers achieved this valuable transformation. Notably, the hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, PPCP played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Boron Chemistry and Suzuki–Miyaura Coupling
Organoboron compounds, including boronic esters, serve as essential building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on boron chemistry. Pinacol boronic esters, such as PPCP, are particularly valuable due to their stability, ease of purification, and commercial availability. These features make them attractive for various chemical transformations, where the boron moiety remains in the product. However, challenges arise when removing the boron moiety at the end of a sequence. While boranes efficiently undergo protodeboronation, boronic esters typically do not. PPCP’s protodeboronation properties offer a solution to this limitation .
Hydroboration-Deboronation Strategy for Alkene Hydrogenation
PPCP contributes to the formal hydrogenation of unactivated alkenes, converting them to alkanes. This strategy involves in situ-generated catechol boronic esters and proceeds via a radical chain reaction. While limited to more expensive catechol boronic esters, this approach works well for secondary alkyl boronic esters. Researchers have successfully applied this method to achieve valuable transformations .
Indolizidine Synthesis
PPCP has found application in the synthesis of indolizidine derivatives. Protodeboronation, using a less nucleophilic reagent, led to the formation of indolizidine compounds. For instance, the indolizidine 12 was obtained in good yield and diastereoselectivity. This demonstrates PPCP’s versatility in constructing complex heterocycles .
Design and Synthesis of Enamine Nitriles
Researchers have utilized PPCP as a key precursor in the design and synthesis of novel enamine nitrile derivatives. These compounds hold promise for biological activity screening and drug discovery .
Eigenschaften
IUPAC Name |
5-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-2-1-11(9-18-13)15(21)19-7-3-12(4-8-19)22-14-10-16-5-6-17-14/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXLSTRBEJPFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

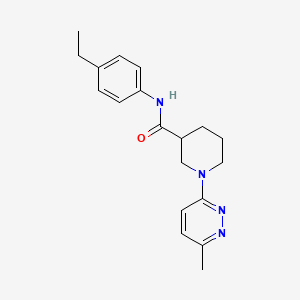

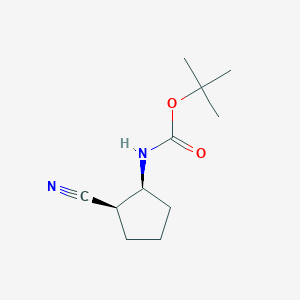
![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
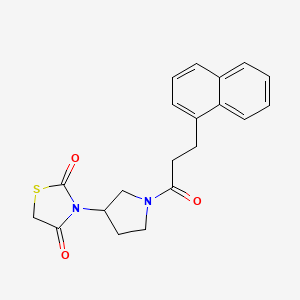
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)
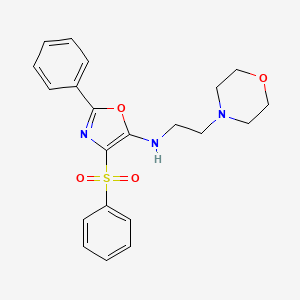
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)
